molecular formula C15H14FN5O2 B2860401 5-amino-1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-57-3

5-amino-1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2860401
CAS No.: 899736-57-3
M. Wt: 315.308
InChI Key: KQUBCRIUDISMGE-UHFFFAOYSA-N
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Description

5-amino-1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), a key tyrosine kinase receptor primarily expressed on macrophages and microglia. Its primary research value lies in targeting the CSF1R/CSF1 signaling axis , which is critically involved in the survival, proliferation, and differentiation of these cell types. By inhibiting CSF1R, this compound provides a valuable tool for researchers to deplete or modulate tumor-associated macrophages (TAMs) in the tumor microenvironment, thereby investigating a promising therapeutic strategy in oncology, particularly for disrupting pro-tumorigenic and immunosuppressive pathways. Furthermore, its application extends to neuroinflammation research , where it can be used to study the role of microglia in various neurological disorders; administration of this inhibitor can lead to the specific elimination of microglia in animal models, allowing for the dissection of their contribution to disease pathogenesis and the exploration of potential treatment avenues for conditions like Alzheimer's disease, multiple sclerosis, and neuropathic pain. The compound thus serves as a critical pharmacological probe for deciphering the complex biology of CSF1R-dependent cells in both peripheral and central nervous system contexts.

Properties

IUPAC Name

5-amino-1-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c16-11-5-3-10(4-6-11)9-21-14(17)13(19-20-21)15(22)18-8-12-2-1-7-23-12/h1-7H,8-9,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUBCRIUDISMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-1-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring functionalized with an amino group, a 4-fluorobenzyl moiety, and a furan-2-ylmethyl group. Its molecular formula is C13H12FN5O2C_{13}H_{12}FN_5O_2 with a molecular weight of approximately 293.30 g/mol. The triazole ring is known for its stability and ability to form hydrogen bonds, which enhances its utility in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by blocking neuroinflammatory pathways. For instance, some derivatives inhibit the NF-kB signaling pathway and reduce the production of reactive oxygen species (ROS) .
  • Antimicrobial Activity : Triazole derivatives are often explored for their antimicrobial properties. The presence of the furan ring may contribute to enhanced activity against various pathogens .

Pharmacological Studies

Research has shown that compounds with a similar triazole structure exhibit significant biological activities:

  • Chagas Disease Treatment : A study on related 5-amino-1,2,3-triazole derivatives indicated promising results against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated submicromolar activity (pEC50 > 6) and improved oral exposure profiles .
  • Neuroprotective Studies : In vitro studies have reported that triazole derivatives exhibit protective effects against Aβ-induced neurotoxicity in neuronal cell lines. This suggests potential applications in neurodegenerative diseases such as Alzheimer’s .

Research Findings and Case Studies

StudyCompound TestedBiological ActivityKey Findings
5-amino-1,2,3-triazole derivativesAntiparasiticSignificant suppression of parasite burden in mouse models of Chagas disease.
Triazole derivativesNeuroprotectiveInhibition of neuroinflammation and ROS production; improved cognitive function in animal models.
Triazole derivativesAntimycobacterialShowed decreased TNF-α production from stimulated immune cells.

Synthesis and Optimization

The synthesis of this compound typically involves:

  • Cycloaddition Reaction : Utilizing azides and alkynes under copper(I) catalysis.
  • Purification : Techniques such as column chromatography are employed to isolate the desired product.

Optimization studies focus on enhancing potency and solubility while minimizing toxicity. For example, modifications to the substituents on the triazole ring can significantly influence biological activity.

Q & A

Q. Critical Variables :

  • Catalyst : Cu(I) catalysts (e.g., CuBr) improve cycloaddition efficiency, but excess catalyst may lead to side reactions.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification to remove residuals.
  • Temperature : Elevated temperatures (60–80°C) accelerate coupling reactions but risk decomposition of heat-sensitive intermediates .

How can structural ambiguities in the triazole-carboxamide scaffold be resolved using crystallographic methods?

Advanced Research Focus
X-ray crystallography with SHELXL () is the gold standard for resolving structural ambiguities:

Data Collection : High-resolution (<1.0 Å) data from single crystals (grown via slow evaporation in ethanol/water mixtures) minimizes refinement errors.

Refinement : SHELXL’s robust least-squares algorithms handle anisotropic displacement parameters, critical for accurately modeling the fluorobenzyl and furan substituents.

Validation : The WinGX/ORTEP suite () visualizes thermal ellipsoids to confirm bond lengths and angles (e.g., triazole N-N distances: ~1.3 Å; C-F bond: 1.35 Å) .

Q. Advanced Research Focus

Derivative Synthesis : Systematically modify substituents (e.g., replace furan with thiophene or pyridine) while retaining the triazole-carboxamide core .

In Silico Screening : Use quantum mechanical calculations (DFT) to predict electronic effects of substituents on reactivity and binding.

High-Throughput Assays : Screen derivatives against a panel of targets (e.g., kinases, microbial strains) to identify selectivity trends.

Q. Example SAR Table :

Substituent (R1/R2)LogPIC50 (µM, Kinase X)
4-Fluorobenzyl/Furan2.51.8
3-Chlorobenzyl/Furan3.112.4
4-Fluorobenzyl/Thiophene3.00.9

What analytical techniques are critical for validating purity and stability of this compound under storage conditions?

Q. Basic Research Focus

HPLC-PDA : Use C18 columns (ACN/water gradient) to quantify purity (>98%) and detect degradation products (e.g., hydrolyzed carboxamide).

NMR Spectroscopy : Monitor chemical stability via 1H/19F NMR; fluorine’s sharp singlet (~-115 ppm) confirms structural integrity .

Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; track changes via LC-MS to identify hydrolysis or oxidation pathways .

Key Finding : The compound showed <5% degradation after 4 weeks under recommended storage (-20°C, desiccated) .

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